2-(Methylamino)pyridine-3-carboxylic acid
Overview
Description
2-(Methylamino)pyridine-3-carboxylic acid, also known as 3-methylpicolinic acid (3-MepicH), is a 3-substituted picolinic acid .
Synthesis Analysis
The synthesis of this compound has been discussed in several papers. For instance, it has been used as a general probe for the interrogation of RNA structures in vivo . Another study mentioned the N-monoalkylation of 2- or 3-aminopyridines by a carboxylic acid and sodium borohydride, which afforded the corresponding alkylaminopyridine under mild conditions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods. For example, X-ray structural analysis showed that picolinic acid exists as a zwitterion .Chemical Reactions Analysis
Pyridinecarboxylic acids, including this compound, are monocarboxylic derivatives of pyridine . The dianion formed by reacting 3-MepicH with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 250-255°C, a predicted boiling point of 336.5±27.0 °C, and a predicted density of 1.327±0.06 g/cm3 .Scientific Research Applications
Complex Formation
2-(Methylamino)pyridine reacts with certain compounds to form complexes, such as with RuCl2(CO)3 to give a carbamoyl complex. This process is characterized spectroscopically and involves the amino group of the ligand being carbonylated, resulting in a chelating carbamoyl ligand through pyridine ring-N and carbamoyl-C atom (Nonoyama, 1986).
Functionalization Reactions
2-(Methylamino)pyridine-3-carboxylic acid is involved in various functionalization reactions. For instance, it participates in the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides and imidazo[4,5-b] pyridine derivatives, with the structures of synthesized compounds determined spectroscopically and theoretically examined (Yıldırım, Kandemirli, & Demir, 2005).
Antiinflammatory Activity
Research has been conducted on 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, synthesized by reacting 2-aminopyridines with specific reagents, and then evaluated for their antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).
Extraction and Separation Techniques
This compound is utilized in extraction processes. For example, the extraction of pyridine-3-carboxylic acid by different compounds is studied to investigate the effects of extractant composition and initial acid concentration on extraction efficiency (Kumar & Babu, 2009).
Synthesis and Characterization
It plays a role in the synthesis and structural characterization of various compounds, such as 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers, characterized using common spectroscopic techniques (Kadir, Mansor, & Osman, 2017).
Antagonists and Analgesic Properties
2-(Methylamino)pyridine derivatives have been studied as vitamin B6 antagonists and for their potential in enhancing analgesic properties in various chemical modifications (Korytnyk & Angelino, 1977); (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antimicrobial Agents
Compounds derived from pyridine-2,6-carboxamide, including those related to 2-(Methylamino)pyridine, have been synthesized and evaluated for their potential as antimicrobial agents, showing significant activity against various bacterial and fungal strains (Al-Omar & Amr, 2010).
Mechanism of Action
Target of Action
It is known that pyridine derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It is known that pyridine derivatives can undergo various chemical reactions such as nucleophilic substitution and oxidation . These reactions can lead to changes in the structure of the target molecules, potentially altering their function .
Biochemical Pathways
It is known that pyridine derivatives can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction can lead to the formation of new organic compounds, potentially affecting various biochemical pathways.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and polarity, can influence its bioavailability .
Result of Action
The compound’s ability to undergo various chemical reactions and interact with different targets suggests that it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Methylamino)pyridine-3-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .
Safety and Hazards
The safety data sheet for 2-(Methylamino)pyridine-3-carboxylic acid indicates that it may cause an allergic skin reaction (H317). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing with plenty of soap and water if it comes into contact with skin .
Properties
IUPAC Name |
2-(methylamino)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-5(7(10)11)3-2-4-9-6/h2-4H,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYTUBMIBZOXTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406223 | |
Record name | 2-(methylamino)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32399-13-6 | |
Record name | 2-(methylamino)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylamino)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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